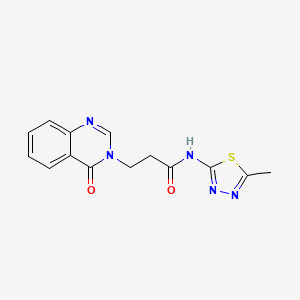
5-(Phenylsulfamoyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylsulfamoyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1152524-38-3 . Its IUPAC name is 5-(anilinosulfonyl)-2-furoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 267.26 .Mecanismo De Acción
The mechanism of action of 5-(Phenylsulfamoyl)furan-2-carboxylic acid in inhibiting cancer cell growth is not fully understood. However, it is believed that this compound interacts with specific proteins involved in the regulation of cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different research studies. In one study, this compound was found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. In another study, this compound was shown to have antioxidant activity, which is the ability to neutralize harmful free radicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Phenylsulfamoyl)furan-2-carboxylic acid in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has shown high stability and solubility in various solvents, making it easy to work with in lab experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for the use of 5-(Phenylsulfamoyl)furan-2-carboxylic acid in scientific research. One such direction is the development of this compound as a potential anticancer drug. Further studies are needed to fully understand the mechanism of action of this compound in inhibiting cancer cell growth and to optimize its efficacy and safety as a drug. Additionally, this compound has shown potential in other fields such as enzyme inhibition and antioxidant activity, which could lead to the development of new therapeutic agents.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various scientific research fields. Its simple synthesis method, stability, and solubility make it a good candidate for lab experiments. Further studies are needed to fully understand its mechanism of action and potential applications in drug development and other fields.
Métodos De Síntesis
The synthesis of 5-(Phenylsulfamoyl)furan-2-carboxylic acid can be achieved through a multi-step process that involves the reaction of furan-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in a pure form.
Aplicaciones Científicas De Investigación
5-(Phenylsulfamoyl)furan-2-carboxylic acid has been studied extensively for its potential in various scientific research fields. One such field is medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
5-(phenylsulfamoyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDKGMOOLDGTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

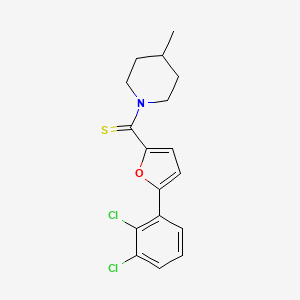
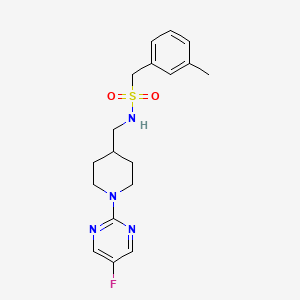
![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)
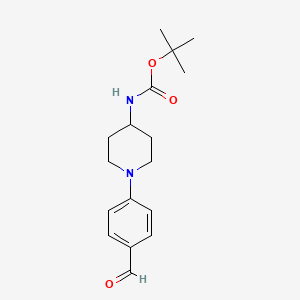
![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)
![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2936959.png)
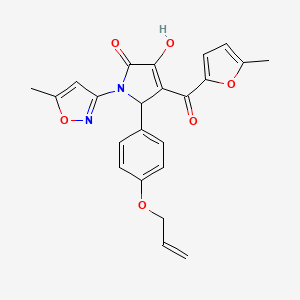

![2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2936966.png)
